molecular formula C25H23N3O4 B602170 1-((2'-カルバモイル-[1,1'-ビフェニル]-4-イル)メチル)-2-エトキシ-1H-ベンゾ[d]イミダゾール-7-カルボン酸メチル CAS No. 147404-76-0

1-((2'-カルバモイル-[1,1'-ビフェニル]-4-イル)メチル)-2-エトキシ-1H-ベンゾ[d]イミダゾール-7-カルボン酸メチル

カタログ番号: B602170
CAS番号: 147404-76-0
分子量: 429.48
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, also known as Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, is a useful research compound. Its molecular formula is C25H23N3O4 and its molecular weight is 429.48. The purity is usually > 95%.
BenchChem offers high-quality Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. A notable study evaluated various benzimidazole derivatives for their antiproliferative effects against different cancer cell lines. The results indicated that specific derivatives exhibited significant inhibition of cell proliferation, with IC50 values suggesting effective cytotoxicity against the MDA-MB-231 breast cancer cell line .

The structure of this compound allows it to interact with cellular mechanisms involved in cancer progression. For instance, compounds with similar structures have been reported to induce apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors .

Antifungal Activity

In addition to its anticancer properties, methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate has shown antifungal activity. Research has demonstrated that certain derivatives exhibit moderate efficacy against fungal strains such as Candida albicans and Aspergillus niger. The minimal inhibitory concentration (MIC) values indicate that modifications in the chemical structure can enhance antifungal potency .

Case Studies and Research Findings

The following table summarizes key findings from recent research on methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate and related compounds:

Study ReferenceBiological ActivityCell Line / OrganismKey Findings
AnticancerMDA-MB-231IC50 = 16.38 μM for compound 2g; significant inhibition observed.
AntifungalCandida albicans, Aspergillus nigerModerate activity with MIC values ranging from 64 to 512 μg/mL.
Mechanistic StudyN/AInduces apoptosis via mitochondrial pathways; enhances membrane permeability.

生物活性

Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (CAS Number: 147404-76-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C25H23N3O4
  • Molecular Weight : 429.48 g/mol
  • Solubility : Highly soluble in water and polar solvents
  • IUPAC Name : Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzo[d]imidazole core, followed by the introduction of the biphenyl and carbamoyl groups. Various methodologies have been employed, including microwave-assisted synthesis and conventional heating techniques to optimize yields and purity levels over 95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer) : Exhibited significant growth inhibition with an IC50 ranging from 2.43 to 7.84 μM.
  • HepG2 (liver cancer) : Showed an IC50 between 4.98 and 14.65 μM .

The compound's mechanism appears to involve apoptosis induction, as evidenced by enhanced caspase-3 activity and morphological changes in treated cells. Additionally, cell cycle analysis indicated that it could arrest cells in the G2/M phase at concentrations as low as 2.5 μM .

Microtubule Destabilization

The compound has also been identified as a microtubule-destabilizing agent. In vitro studies demonstrated that it inhibited microtubule assembly effectively at concentrations around 20 μM, suggesting a potential role in disrupting mitotic processes in cancer cells .

Structure-Activity Relationship (SAR)

The structure of methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate allows for multiple interactions with biological targets:

ComponentRole
Benzo[d]imidazoleCore structure associated with various biological activities including anticancer effects
Carbamoyl groupEnhances solubility and bioavailability
Ethoxy moietyMay influence pharmacokinetics and receptor interactions

Case Studies

  • In Vitro Studies : A study conducted on MDA-MB-231 cells reported that treatment with the compound led to significant apoptosis, confirmed by increased caspase activity and morphological assessments .
  • In Silico Modeling : Molecular docking studies suggested that the compound binds effectively to colchicine-binding sites on tubulin, indicating its potential as a chemotherapeutic agent targeting microtubules .
  • Comparative Analysis : When compared to other benzo[d]imidazole derivatives, this compound exhibited superior selectivity for cancer cells over non-cancerous cell lines, reinforcing its therapeutic potential .

特性

IUPAC Name

methyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-3-32-25-27-21-10-6-9-20(24(30)31-2)22(21)28(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23(26)29/h4-14H,3,15H2,1-2H3,(H2,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNRUQRZSQWNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。